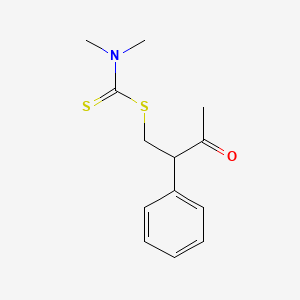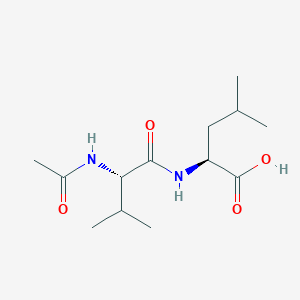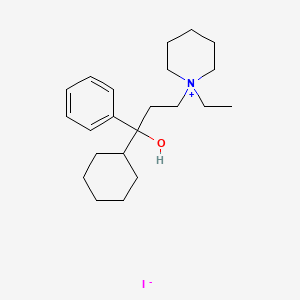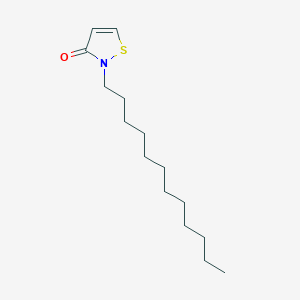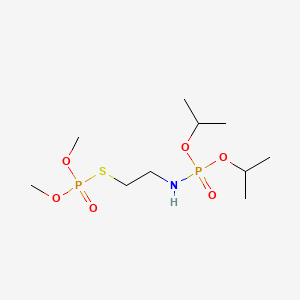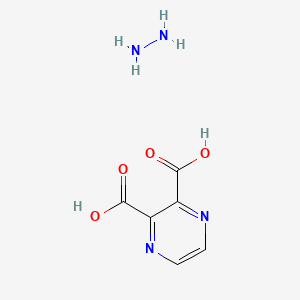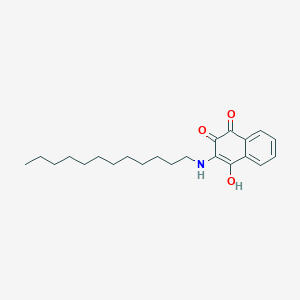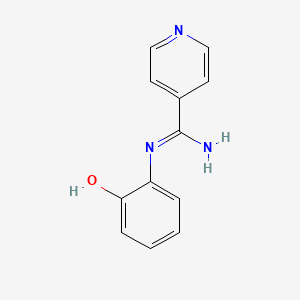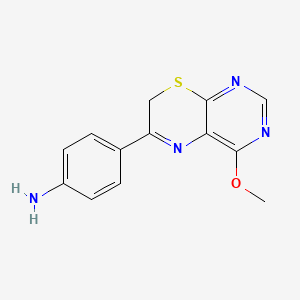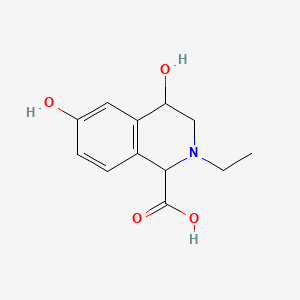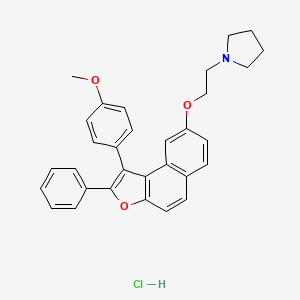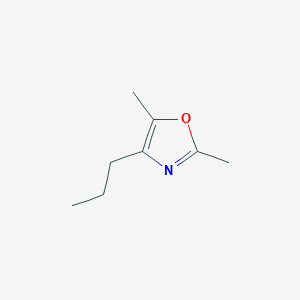
Oxazole, 2,5-dimethyl-4-propyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2,5-dimethyl-4-propyl is a heterocyclic organic compound with the molecular formula C8H13NO. It is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazoles, including Oxazole, 2,5-dimethyl-4-propyl, typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: Industrial production often utilizes flow chemistry techniques to enhance safety and efficiency. For example, the cyclodehydration of β-hydroxy amides can be performed using Deoxo-Fluor® at room temperature, followed by oxidative aromatization using commercial manganese dioxide . This method allows for continuous production and minimizes the need for additional purification steps.
Chemical Reactions Analysis
Types of Reactions: Oxazole, 2,5-dimethyl-4-propyl undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Oxidative aromatization can be achieved using reagents like manganese dioxide, NiO2, or CuBr2/DBU.
Reduction: Reduction reactions often involve the use of hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the C2 position, facilitated by the presence of electron-donating groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aromatic oxazoles, while reduction can produce various reduced oxazole derivatives .
Scientific Research Applications
Oxazole, 2,5-dimethyl-4-propyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxazole, 2,5-dimethyl-4-propyl involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity through non-covalent interactions . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Oxazole, 2,5-dimethyl-4-propyl can be compared to several similar compounds:
Isoxazole: An analog with the nitrogen atom in position 2.
Thiazole: An analog with the oxygen replaced by sulfur.
Benzoxazole: Where the oxazole is fused to a benzene ring.
Oxazoline: Which has one double bond reduced.
Oxazolidine: Which has both double bonds reduced.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
30674-60-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2,5-dimethyl-4-propyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-4-5-8-6(2)10-7(3)9-8/h4-5H2,1-3H3 |
InChI Key |
GVCPWBGRQAPLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(OC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


